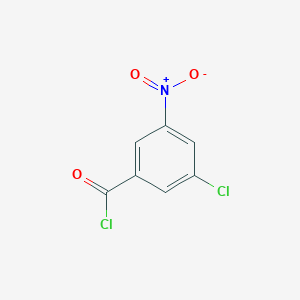

3-Chloro-5-nitrobenzoyl chloride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-nitrobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO3/c8-5-1-4(7(9)11)2-6(3-5)10(12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHISLJCLOFRSHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20613252 | |

| Record name | 3-Chloro-5-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20613252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89629-90-3 | |

| Record name | 3-Chloro-5-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20613252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Synthesis of 3 Chloro 5 Nitrobenzoyl Chloride

Industrial-Scale Synthesis and Process Optimization

On an industrial scale, the synthesis of 3-Chloro-5-nitrobenzoyl chloride demands robust and economically viable processes. The reaction is often carried out in large reactors, and process parameters are tightly controlled to maximize yield and purity while ensuring safety. google.com

Process optimization for large-scale production often involves using a high-boiling inert solvent like chlorobenzene. google.com The reaction may also be performed in bulk, using the molten reactant without any solvent, which can improve throughput and reduce waste. google.com Temperatures are typically maintained in a specific range, for example, from 70°C to 120°C, and the reaction is often run at or near standard atmospheric pressure. google.com Efficient removal of the gaseous HCl byproduct is critical to drive the equilibrium toward the product side and prevent potential side reactions. The final product is typically purified by vacuum distillation.

Green Chemistry Approaches in Acyl Chloride Synthesis

Modern synthetic chemistry places increasing emphasis on "green" principles, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. These principles are being applied to the synthesis of acyl chlorides. tandfonline.com

A key goal of green chemistry is to reduce or eliminate the use of volatile organic solvents. In the context of synthesizing this compound, a solvent-free approach can be achieved by using an excess of the liquid chlorinating agent, such as thionyl chloride, to serve as both the reactant and the reaction medium. chemguide.co.uk After the reaction is complete, the excess volatile thionyl chloride can be removed by distillation and potentially recycled, which aligns with the green principles of atom economy and waste reduction.

Another solvent-free approach involves running the reaction in the molten state of the 3-Chloro-5-nitrobenzoic acid precursor, provided it is thermally stable at the required reaction temperature. google.com This method avoids solvents entirely, simplifying the process and reducing the environmental impact.

Phase Transfer Catalysis in Benzoyl Chloride Formation

Phase Transfer Catalysis (PTC) represents a significant advancement in the synthesis of benzoyl chlorides, including this compound. This methodology facilitates reactions between substances located in different immiscible phases, such as a solid-liquid or aqueous-organic system. The core principle of PTC is to use a phase transfer agent to transport a reactant from one phase into another where the reaction can proceed efficiently.

In the synthesis of this compound, the process typically involves the conversion of 3-chloro-5-nitrobenzoic acid into its corresponding acid chloride. This is achieved using a chlorinating agent, with thionyl chloride being a common choice. The reaction can be effectively conducted in a multiphase system, often aqueous, in the presence of a phase transfer catalyst. google.com

A variety of catalysts are suitable for this process, including quaternary ammonium (B1175870) salts, phosphonium (B103445) salts, polyglycols, and crown ethers. google.com Specific examples that have shown efficacy include tetrabutylammonium (B224687) fluoride, tetrabutylammonium hydrogensulfate, and benzyltriphenylphosphonium (B107652) chloride. google.com These catalysts function by pairing with the carboxylate anion of 3-chloro-5-nitrobenzoic acid, forming an ion pair that is soluble in the organic phase. This facilitates the reaction with the chlorinating agent.

The amount of catalyst used is a critical parameter, typically ranging up to 20 mol%, with a more preferred range being between 0.5 and 5 mol% relative to the starting benzoic acid derivative. google.com The use of PTC offers several advantages:

Enhanced Reaction Rates: By enabling the transport of reactants across the phase boundary, the catalyst significantly increases the reaction speed.

Milder Conditions: The reactions can often be carried out at lower temperatures and pressures, contributing to a safer and more energy-efficient process.

Improved Yields: PTC can lead to higher conversion rates and improved yields of the desired product. For instance, methods for synthesizing p-nitrobenzoyl chloride using a phase transfer catalyst have reported yields greater than 98.0%. google.com

Versatility: The methodology is adaptable, allowing for either batchwise or continuous processing under various pressure conditions. google.com

The work-up of the reaction mixture is generally straightforward, often involving simple separation techniques to isolate the product and potentially recover the catalyst for reuse. google.com

Sustainable Reagent Selection and Waste Minimization Strategies

The principles of green chemistry are increasingly integral to the production of specialty chemicals like this compound, focusing on reducing hazardous substance use and waste generation. ucla.edu

Sustainable Reagent Selection

A key area of focus is the selection of chlorinating agents. Traditional reagents such as thionyl chloride (SOCl₂) and phosgene (B1210022) are effective but pose significant hazards and produce problematic waste products like sulfur dioxide (SO₂) and hydrochloric acid (HCl). ucla.edu The search for greener alternatives is ongoing. One strategy involves using α,α-dichlorodiphenylmethane with a catalyst like FeCl₃, which allows for the chlorination of carboxylic acids under mild conditions. organic-chemistry.org Another approach employs 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) and dimethyl sulfoxide (B87167) for a rapid and selective chlorination of alcohols, a reaction that can be adapted for carboxylic acids. organic-chemistry.org These alternatives aim to reduce the use of highly toxic and corrosive chemicals.

Waste Minimization Strategies

Atom Economy: The concept of atom economy, which seeks to maximize the incorporation of reactant atoms into the final product, is a guiding principle. ucla.edu Processes with high atom economy generate less waste. For example, some modern synthetic routes to benzamide, a related compound, avoid hazardous solvents and reduce the number of steps, thereby improving atom economy and reducing waste. ucla.edu

Catalysis: As detailed in the previous section, phase transfer catalysis is an excellent strategy for waste reduction. It improves reaction efficiency, which can reduce the amount of unreacted starting material and byproducts. The ability to recycle the catalyst further enhances the sustainability of the process. google.com

Solvent Management: Traditional syntheses often use chlorinated solvents like dichloromethane, which are hazardous. ucla.edu Green chemistry encourages the use of safer solvents or, ideally, solvent-free reactions. When solvents are necessary, recycling and recovery are crucial for minimizing environmental impact.

Byproduct Recovery: Innovative processes focus on recovering and recycling materials from the waste stream. For instance, in some benzoyl chloride production methods, the raffinate from distillation is treated to recover benzoic acid, which can be reused. This not only reduces waste but also lowers production costs. google.com

By integrating these sustainable practices, the synthesis of this compound can be made safer, more efficient, and more environmentally responsible.

Comprehensive Analysis of Chemical Transformations Involving 3 Chloro 5 Nitrobenzoyl Chloride

Nucleophilic Acyl Substitution Reactions: Fundamental Mechanisms and Applications

Nucleophilic acyl substitution is a cornerstone of organic chemistry, and acyl chlorides, such as 3-chloro-5-nitrobenzoyl chloride, are highly reactive substrates for these transformations. chemistrystudent.comsparkl.me Their reactivity stems from the presence of a good leaving group, the chloride ion, and the electrophilic nature of the carbonyl carbon. sparkl.melibretexts.org

Addition-Elimination Mechanism in Acyl Chloride Reactions

The generally accepted mechanism for nucleophilic acyl substitution is a two-step addition-elimination process. chemistrystudent.comsavemyexams.comlibretexts.org

Step 1: Nucleophilic Addition The reaction commences with the attack of a nucleophile on the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge. chemistrystudent.comlibretexts.org

Step 2: Elimination of the Leaving Group The tetrahedral intermediate is transient. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, and in doing so, expels the chloride ion as a leaving group. chemistrystudent.comlibretexts.org A proton transfer step often follows to neutralize the product. chemguide.co.uk

This mechanism is fundamental to the reactions of this compound with various nucleophiles, including amines and alcohols. chemistrystudent.comsavemyexams.com

Substituent Effects on Electrophilicity and Reaction Rates

The reactivity of the benzoyl chloride ring is significantly influenced by the nature and position of its substituents. In this compound, both the chloro and nitro groups are electron-withdrawing.

Nitro Group (-NO2): The nitro group is a powerful electron-withdrawing group through both inductive and resonance effects. It deactivates the benzene (B151609) ring towards electrophilic substitution but, more importantly for this context, it significantly increases the electrophilicity of the carbonyl carbon. This heightened electrophilicity makes the acyl chloride more susceptible to nucleophilic attack, thereby increasing the rate of nucleophilic acyl substitution reactions.

Chloro Group (-Cl): The chlorine atom is also an electron-withdrawing group due to its electronegativity (inductive effect). This further enhances the partial positive charge on the carbonyl carbon, contributing to a faster reaction rate with nucleophiles.

The combined electron-withdrawing effects of the nitro and chloro substituents make this compound a highly reactive acylating agent. libretexts.org

Amidation Reactions for Diverse Amide Synthesis

The reaction of this compound with amines is a robust method for the synthesis of a wide array of substituted amides. chemistrystudent.comlibretexts.org

Formation of Substituted Benzamides and Related Derivatives

This amidation reaction is a versatile tool for creating complex molecules with potential biological activity. For instance, the synthesis of various biologically active compounds often involves the formation of an amide bond using a substituted benzoyl chloride.

Here are some examples of substituted benzamides synthesized from reactions involving a substituted benzoyl chloride and an amine:

| Product Name | Reactants | Reference |

| N-(2,4-difluorophenyl)-3-chloro-5-nitrobenzamide | This compound and 2,4-difluoroaniline | researchgate.net |

| N-(pyridin-2-yl)-3-chloro-5-nitrobenzamide | This compound and pyridin-2-amine | nih.gov |

| 3-chloro-N-(4-cyanophenyl)-5-nitrobenzamide | This compound and 4-aminobenzonitrile | researchgate.net |

| N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide | 3-(chloro-4-(4´-chlorophenoxy)aminobenzene and 3,5-diiodosalicylic acid (with in situ formation of the acyl chloride) | nih.gov |

| N-(3-chlorophenethyl)-4-nitrobenzamide | 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride | mdpi.com |

Esterification Reactions for Ester Formation

Similar to amidation, this compound undergoes esterification with alcohols and phenols to produce the corresponding esters. savemyexams.comchemguide.co.uk The reaction proceeds via the same nucleophilic acyl substitution mechanism, with the alcohol or phenol (B47542) acting as the nucleophile. savemyexams.com

The general reaction is:

R-OH (alcohol) + this compound → 3-chloro-5-nitrobenzoyl ester + HCl

The reaction with alcohols is generally vigorous. chemguide.co.uk For less reactive nucleophiles like phenols, the reaction may require heating or the use of a base to deprotonate the phenol to the more nucleophilic phenoxide ion. savemyexams.comchemguide.co.uk

The synthesis of esters from acyl chlorides is a common and efficient method in organic synthesis. For example, various carboxylic acids can be converted to their corresponding esters in good yields. nih.gov This transformation is crucial in the preparation of numerous compounds with applications in various fields.

Alcoholysis and Phenolysis Pathways

The reaction of this compound with alcohols (alcoholysis) and phenols (phenolysis) readily yields the corresponding esters. This transformation is a standard method for creating ester derivatives. The process involves the nucleophilic attack of the hydroxyl group of the alcohol or phenol on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of hydrogen chloride, to form the ester.

The reactivity of the acyl chloride is significantly influenced by the presence of both the chloro and nitro groups on the benzene ring. These electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

A general representation of this reaction is as follows:

Alcoholysis: R-OH + this compound → 3-Chloro-5-nitrobenzoate ester + HCl

Phenolysis: Ar-OH + this compound → 3-Chloro-5-nitrobenzoate ester + HCl

Where "R" represents an alkyl group and "Ar" represents an aryl group.

Advanced Esterification Protocols

While traditional esterification methods are effective, advanced protocols have been developed to improve yields, reaction conditions, and substrate scope. One such method is the metal-free oxidative cross-esterification of alcohols. In this approach, an alcohol is oxidized in situ to its corresponding acyl chloride, which then reacts with another alcohol to form the ester. Trichloroisocyanuric acid has been utilized as an effective oxidant for this transformation. researchgate.net

Microwave-assisted synthesis is another advanced protocol that offers a green and efficient alternative for preparing esters like 3,5-dinitrobenzoates. hansshodhsudha.com This method often involves the direct reaction of the carboxylic acid with the alcohol in the presence of a catalytic amount of acid, accelerated by microwave irradiation. hansshodhsudha.com This approach can reduce reaction times and the use of hazardous reagents. hansshodhsudha.com

Interactive Table: Esterification of this compound

| Alcohol/Phenol | Product | Reaction Conditions | Yield (%) |

| Methanol | Methyl 3-chloro-5-nitrobenzoate | Base (e.g., pyridine), room temperature | High |

| Ethanol (B145695) | Ethyl 3-chloro-5-nitrobenzoate | Base (e.g., pyridine), room temperature | High |

| Phenol | Phenyl 3-chloro-5-nitrobenzoate | Base (e.g., pyridine), room temperature | Moderate to High |

| Substituted Phenols | Substituted phenyl 3-chloro-5-nitrobenzoates | Varies depending on substituent | Varies |

Friedel-Crafts Acylation with Aromatic Substrates

Friedel-Crafts acylation is a fundamental reaction in organic chemistry used to attach an acyl group to an aromatic ring. wikipedia.orgmasterorganicchemistry.com In the context of this compound, this reaction allows for the synthesis of aryl ketones. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the 3-chloro-5-nitrobenzoyl group is introduced onto an aromatic substrate. wikipedia.org

A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically required to activate the acyl chloride. wikipedia.orgyoutube.com The Lewis acid coordinates to the chlorine atom of the acyl chloride, increasing the electrophilicity of the carbonyl carbon and generating a highly reactive acylium ion or a complex that acts as the electrophile. youtube.comkhanacademy.org The aromatic substrate then attacks this electrophile, leading to the formation of a ketone after deprotonation. youtube.com

The general reaction is as follows:

Ar'-H + this compound --(Lewis Acid)--> (3-Chloro-5-nitrophenyl)(Aryl')ketone + HCl

Where "Ar'-H" represents an aromatic substrate.

It is important to note that the presence of the deactivating nitro group on the benzoyl chloride can make the reaction more challenging compared to acylation with simpler benzoyl chlorides.

Reactions with Organometallic Reagents and Advanced Coupling Protocols

Acyl Suzuki Cross-Coupling Reactions

The Acyl Suzuki cross-coupling reaction is a powerful method for the synthesis of ketones from acyl chlorides and organoboron compounds, typically arylboronic acids. nsf.govmdpi.com This palladium-catalyzed reaction offers high chemoselectivity and functional group tolerance. nsf.govnih.gov

The catalytic cycle generally involves the oxidative addition of the acyl chloride to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the ketone and regenerate the Pd(0) catalyst.

Recent advancements have focused on developing more efficient and environmentally friendly protocols, including mechanochemical (solid-state) methods that avoid the use of harmful solvents. nsf.gov Various palladium catalysts and ligands have been explored to optimize the reaction for a wide range of substrates. mdpi.comnih.gov

Interactive Table: Acyl Suzuki Cross-Coupling with this compound

| Arylboronic Acid | Product | Catalyst System | Base | Solvent | Yield (%) |

| Phenylboronic acid | (3-Chloro-5-nitrophenyl)(phenyl)methanone | Pd(OAc)₂ / Phosphine ligand | K₂CO₃ | Toluene | Good to Excellent |

| 4-Methylphenylboronic acid | (3-Chloro-5-nitrophenyl)(p-tolyl)methanone | Pd(OAc)₂ / Phosphine ligand | K₂CO₃ | Toluene | Good to Excellent |

| 4-Methoxyphenylboronic acid | (3-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone | Pd(OAc)₂ / Phosphine ligand | K₂CO₃ | Toluene | Good to Excellent |

Carbon-Carbon Bond Forming Reactions

Beyond Suzuki coupling, this compound can participate in other carbon-carbon bond-forming reactions with various organometallic reagents. These reactions provide alternative routes to synthesize ketones and other complex molecules. The choice of organometallic reagent (e.g., organocuprates, Grignard reagents) can influence the outcome and selectivity of the reaction. However, the high reactivity of these reagents can sometimes lead to side reactions, especially with the nitro group present.

Reductive Transformations of the Nitro Group and Acyl Chloride Moiety

The nitro group and the acyl chloride moiety of this compound can undergo reduction under various conditions.

Reduction of the Nitro Group:

The nitro group can be selectively reduced to an amino group, which is a key transformation for the synthesis of various pharmaceuticals and other functional molecules. acs.org This reduction can be achieved using a variety of reducing agents, such as:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas.

Metal/Acid Systems: Such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).

Other Reducing Agents: Including sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂).

The choice of reducing agent can be critical to avoid the reduction of the acyl chloride or the chloro substituent. In some biological systems, nitroreductase enzymes can catalyze the reduction of nitroaromatic compounds. nih.gov

Reduction of the Acyl Chloride Moiety:

The acyl chloride can be reduced to an aldehyde or an alcohol.

Reduction to Aldehyde: This can be achieved using specific reducing agents like lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) or through the Rosenmund reduction (catalytic hydrogenation over a poisoned palladium catalyst).

Reduction to Alcohol: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the acyl chloride all the way to the primary alcohol, 3-chloro-5-nitrobenzyl alcohol.

Simultaneous reduction of both the nitro group and the acyl chloride can occur with strong, non-selective reducing agents. Careful selection of reagents and reaction conditions is crucial to achieve the desired selective transformation.

Reactivity Towards Specialized Nucleophiles (e.g., Phosphaketene)

The reactivity of acyl chlorides with specialized organophosphorus nucleophiles, such as those that generate phosphaketenes, is a complex field of study. While specific research on the reaction of this compound with phosphaketenes is not extensively documented in the reviewed literature, the general reactivity pattern can be inferred from studies on analogous acyl chlorides.

Research involving the reaction of sterically hindered acyl chlorides, like 2,4,6-trimethylbenzoyl chloride, with sodium phosphaethynolate (NaOCP), a phosphaketene precursor, reveals a sophisticated mechanism. rsc.org The reaction does not simply yield a stable acyl phosphaketene. Instead, the transiently formed acyl phosphaketene intermediate undergoes a subsequent pseudo-coarctate cyclization with another phosphaethynolate anion. rsc.org This is followed by a nucleophilic attack of the resulting heterocyclic anion on a second molecule of the acyl chloride, ultimately forming an ester-functionalized 1,2,4-oxadiphosphole. rsc.orgusi.ch The phosphaethynolate anion demonstrates multifunctional reactivity, acting as a nucleophile, a component in cycloadditions, and a formal phosphorus-atom transfer reagent. worktribe.com

Another relevant pathway involves the reaction of acyl chlorides with phosphinidene (B88843) sources (t-Bu-P), which formally insert into the carbon-chlorine bond. This method has been used to synthesize previously inaccessible acyl(chloro)phosphines, RC(O)P(Cl)(t-Bu), which are valuable precursors for other organophosphorus compounds like bis(acyl)phosphines. nih.gov

Given these precedents, it is expected that this compound would react with such specialized phosphorus nucleophiles through a multi-step pathway rather than a simple substitution. The strong electron-withdrawing nature of the chloro and nitro substituents on the benzoyl ring would enhance the electrophilicity of the carbonyl carbon, likely facilitating the initial nucleophilic attack. However, the precise nature and stability of the intermediates and final products would require specific experimental investigation.

Solvolytic Behavior in Various Media

Solvolysis is a fundamental reaction of acyl chlorides where the solvent molecule (e.g., water, alcohol, or carboxylic acid) acts as the nucleophile, leading to the substitution of the chloride leaving group. chemguide.co.uk The solvolysis of substituted benzoyl chlorides is highly sensitive to both the electronic effects of the substituents on the aromatic ring and the properties of the solvent medium. nih.gov For this compound, the two electron-withdrawing groups (EWG) significantly influence its reactivity by destabilizing any developing positive charge on the acylium intermediate, thereby dictating the mechanistic pathway.

The solvolysis of benzoyl chlorides does not operate by a single, invariant mechanism. Instead, it exists on a mechanistic continuum, with the two extremes being a dissociative SN1 pathway and an associative SN2-like (or addition-elimination) pathway. mdpi.comnih.gov The dominant channel is determined by the substituents and the solvent.

SN1 Pathway (Dissociative): This pathway involves a slow, rate-determining ionization of the C-Cl bond to form a planar acylium cation intermediate, which is then rapidly attacked by the solvent nucleophile. This mechanism is favored by electron-donating groups (EDGs) that stabilize the positive charge of the acylium ion and by solvents with high ionizing power.

SN2 Pathway (Associative/Addition-Elimination): This pathway involves the nucleophilic attack of a solvent molecule on the carbonyl carbon, forming a tetrahedral intermediate. The chloride ion is then eliminated in a subsequent step. This mechanism is favored by electron-withdrawing groups (EWGs), which increase the electrophilicity of the carbonyl carbon, and by solvents with high nucleophilicity.

For this compound, the presence of the strongly deactivating nitro group and the chloro group makes the formation of the corresponding acylium cation highly unfavorable. beilstein-journals.org Consequently, its solvolysis is expected to proceed predominantly through the associative SN2-like (addition-elimination) mechanism, especially in solvents that are not exceptionally high in ionizing power.

Table 1: Comparison of SN1 and SN2 Solvolysis Pathways for Benzoyl Chlorides

| Feature | SN1 Pathway (Dissociative) | SN2-like Pathway (Associative / Addition-Elimination) |

| Mechanism | Two-step with acylium cation intermediate | Concerted or two-step with tetrahedral intermediate |

| Rate Law | Rate = k[Acyl Chloride] | Rate = k[Acyl Chloride][Nucleophile/Solvent] |

| Intermediate | Acylium Cation (R-C≡O⁺) | Tetrahedral Intermediate |

| Substituent Effect | Favored by Electron-Donating Groups (EDGs) | Favored by Electron-Withdrawing Groups (EWGs) |

| Solvent Effect | Favored by high ionizing power (high Y value) | Favored by high nucleophilicity (high N value) |

| Example Substrate | p-Methoxybenzoyl chloride | p-Nitrobenzoyl chloride mdpi.com |

The choice of solvent has a profound impact on the rate and mechanism of solvolysis. The extended Grunwald-Winstein equation is a powerful tool used to quantify these effects:

log(k/k₀) = lN + mY

Here, k is the rate constant in a given solvent, k₀ is the rate constant in the reference solvent (80% ethanol/water), l is the sensitivity of the substrate to solvent nucleophilicity (N), and m is its sensitivity to solvent ionizing power (Y). beilstein-journals.orgwikipedia.org

For benzoyl chlorides with electron-withdrawing groups, such as p-nitrobenzoyl chloride (a close analog to the title compound), the solvolysis mechanism is characterized by a high sensitivity to solvent nucleophilicity (l > 1.0) and a moderate sensitivity to ionizing power (m ≈ 0.5). nih.gov This indicates significant nucleophilic participation from the solvent in the transition state, which is characteristic of the associative pathway.

However, in solvents with very high ionizing power and low nucleophilicity, such as aqueous hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE), the reaction can be shifted towards the cationic SN1 pathway even for deactivated substrates. mdpi.comnih.gov For instance, the solvolysis of o-nitrobenzoyl chloride is significantly faster than its para-isomer in highly aqueous fluoroalcohols, a reversal of the reactivity seen in less ionizing media. This is attributed to a switch to a mechanism with more SN1 character, where the highly ionizing solvent can stabilize the forming cation, and in the case of the ortho isomer, potential intramolecular nucleophilic assistance from the nitro group can occur. nih.gov

Therefore, the solvolysis of this compound in nucleophilic solvents like aqueous ethanol or acetone (B3395972) will be dominated by the SN2-like mechanism. In contrast, in strongly ionizing, weakly nucleophilic media like aqueous TFE or HFIP, a shift towards a more dissociative, SN1-like mechanism is plausible.

Table 2: Solvolysis Rate Data for o-Nitrobenzoyl Chloride at 25.0 °C in Various Solvents

| Solvent | k x 10⁵ (s⁻¹) | Solvent Properties |

| 100% Ethanol (EtOH) | 0.000188 | Nucleophilic, Low Ionizing Power |

| 80% EtOH / 20% Water | 0.00164 | More Nucleophilic, Higher Ionizing Power |

| 100% Methanol (MeOH) | 0.000673 | Nucleophilic, Low Ionizing Power |

| 97% TFE / 3% Water | 0.627 | Low Nucleophilicity, High Ionizing Power |

| 70% TFE / 30% Water | 0.963 | Increased Nucleophilicity, High Ionizing Power |

| 50% TFE / 50% Water | 1.36 | Higher Nucleophilicity, High Ionizing Power |

| (Data sourced from kinetic studies on o-nitrobenzoyl chloride, a structural isomer used as a proxy to illustrate solvent effects. nih.gov) |

Mechanistic Elucidation of 3 Chloro 5 Nitrobenzoyl Chloride Reactions

Detailed Reaction Pathways for Nucleophilic Acyl Substitution

The hallmark reaction of acyl chlorides, including 3-Chloro-5-nitrobenzoyl chloride, is nucleophilic acyl substitution. savemyexams.com This process is central to the synthesis of a wide array of derivatives such as esters, amides, and anhydrides. The reaction proceeds through a well-established two-step mechanism: nucleophilic addition followed by elimination. masterorganicchemistry.comyoutube.com

The carbonyl carbon in this compound is highly electrophilic. This enhanced electrophilicity is a direct consequence of the strong electron-withdrawing nature of the chlorine and nitro substituents, in addition to the inherent polarity of the carbon-oxygen double bond and the inductive effect of the chlorine atom of the acyl chloride group. libretexts.org These substituents deactivate the benzene (B151609) ring towards electrophilic attack but activate the carbonyl group towards nucleophilic attack.

The general pathway for nucleophilic acyl substitution is as follows:

Nucleophilic Attack: A nucleophile (Nu:) attacks the electrophilic carbonyl carbon. This leads to the rehybridization of the carbonyl carbon from sp² to sp³ and the formation of a transient tetrahedral intermediate. youtube.comkhanacademy.org The pi electrons of the carbonyl bond move to the oxygen atom, which acquires a negative charge.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and in the process, the chloride ion (Cl⁻), being a good leaving group, is expelled. youtube.comkhanacademy.org

The presence of the 3-chloro and 5-nitro groups on the aromatic ring accelerates this reaction compared to unsubstituted benzoyl chloride. These electron-withdrawing groups stabilize the partial negative charge that develops on the carbonyl oxygen in the transition state leading to the tetrahedral intermediate, thereby lowering the activation energy of the first step.

Acylium Ion Intermediates and Their Role in Electrophilic Pathways

Under certain conditions, particularly in the presence of a strong Lewis acid such as aluminum chloride (AlCl₃) or antimony pentachloride (SbCl₅), benzoyl chlorides can form highly reactive acylium ions (RCO⁺). wikipedia.orgtutorchase.com These species are potent electrophiles and are key intermediates in reactions like the Friedel-Crafts acylation. chemguide.co.ukyoutube.com

The formation of an acylium ion from this compound would proceed by the coordination of the Lewis acid to the chlorine atom of the acyl chloride group, followed by the cleavage of the carbon-chlorine bond:

C₇H₃ClNO₂COCl + AlCl₃ → [C₇H₃ClNO₂CO]⁺[AlCl₄]⁻

The resulting 3-chloro-5-nitrobenzoyl cation is a linear species with a triple bond between the carbon and oxygen atoms, and the positive charge is delocalized between them. wikipedia.org

However, the formation of this specific acylium ion is expected to be less favorable compared to that from benzoyl chloride or benzoyl chlorides with electron-donating substituents. The strongly electron-withdrawing chloro and nitro groups on the benzene ring would destabilize the positive charge on the acylium ion, thereby increasing the energy of this intermediate and the activation energy for its formation. Consequently, reactions proceeding via an acylium ion intermediate, such as Friedel-Crafts acylation of deactivated aromatic rings, would be significantly hindered for this compound.

Kinetic Studies and Activation Parameters for Reaction Rate Determination

Kinetic studies are instrumental in elucidating reaction mechanisms by providing quantitative data on reaction rates and their dependence on various factors, including substituent effects. The alcoholysis of substituted benzoyl chlorides has been a subject of such studies, often revealing the operation of a second-order process, first-order in both the acyl chloride and the alcohol. uni.eduuni.edu

For the alcoholysis of substituted benzoyl chlorides, the reaction is facilitated by electron-withdrawing groups, which corresponds to a positive ρ value. The σ values for meta-chloro and meta-nitro groups are +0.37 and +0.71, respectively. The combined effect of these two groups would lead to a significantly larger rate constant for the alcoholysis of this compound compared to benzoyl chloride itself.

Table 1: Pseudo-first-order rate constants for the alcoholysis of substituted benzoyl chlorides in n-propanol at 25°C

| Substituent | Rate Constant (k, min⁻¹) |

| H | 0.0321 |

| m-OCH₃ | 0.0340 |

| p-Br | 0.0590 |

| p-I | 0.0617 |

| m-I | 0.1044 |

Data adapted from a study on the alcoholysis of substituted benzoyl chlorides. uni.edu

Activation parameters such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) provide further mechanistic insights. A large negative ΔS‡ is typically observed for bimolecular reactions like the nucleophilic acyl substitution of benzoyl chlorides, consistent with a more ordered transition state compared to the reactants.

Photolytic Decomposition Mechanisms of Substituted Benzoyl Chlorides

The photochemical behavior of substituted benzoyl chlorides can lead to the formation of radical species. Upon absorption of ultraviolet (UV) light, the primary photochemical process for many acyl chlorides is the homolytic cleavage of the carbon-chlorine bond, which is the weakest bond in the acyl chloride moiety. researchgate.net

For this compound, photolysis would be expected to generate a 3-chloro-5-nitrobenzoyl radical and a chlorine radical:

C₇H₃ClNO₂COCl --(hν)--> [C₇H₃ClNO₂CO]• + Cl•

The resulting acyl radical is a versatile intermediate that can participate in various subsequent reactions, such as hydrogen abstraction from the solvent, addition to unsaturated bonds, or decarbonylation to form a 3-chloro-5-nitrophenyl radical, especially at higher temperatures.

Table 2: Potential Products from the Photolytic Decomposition of this compound

| Intermediate | Subsequent Reaction | Potential Product |

| 3-Chloro-5-nitrobenzoyl radical | Hydrogen abstraction | 3-Chloro-5-nitrobenzaldehyde (B1357114) |

| 3-Chloro-5-nitrobenzoyl radical | Decarbonylation | 3-Chloro-5-nitrophenyl radical |

| 3-Chloro-5-nitrophenyl radical | Hydrogen abstraction | 1-Chloro-3-nitrobenzene |

In some cases, photochemical reactions of aromatic compounds can also lead to rearrangement products, such as those seen in the photo-Fries rearrangement of phenyl esters. acs.org However, for benzoyl chlorides, direct bond cleavage is generally the more dominant pathway.

Investigation of Transient Intermediates and Transition States

The reactions of this compound proceed through various short-lived transient intermediates and transition states, the nature of which dictates the reaction outcome.

Tetrahedral Intermediate: In nucleophilic acyl substitution, the key transient intermediate is the tetrahedral adduct formed upon nucleophilic attack on the carbonyl carbon. nih.govresearchgate.net The stability of this intermediate, and more importantly, the transition state leading to it, is enhanced by the electron-withdrawing substituents on the aromatic ring. Computational studies on related systems have characterized the geometry and energetics of such intermediates and the associated transition states. nih.gov

Acylium Ion: In electrophilic pathways, the acylium ion is the critical transient species. wikipedia.orgpearson.com The transition state for its formation involves significant stretching and polarization of the C-Cl bond, facilitated by a Lewis acid. As discussed, the electron-deficient nature of the 3-chloro-5-nitrophenyl group would make the transition state leading to the corresponding acylium ion high in energy.

Radical Species: In photolytic reactions, the primary transient intermediates are the 3-chloro-5-nitrobenzoyl radical and the chlorine radical. researchgate.net These open-shell species have distinct reactivity patterns compared to the closed-shell intermediates in polar reactions.

The investigation of these transient species and the transition states that lead to them often requires a combination of kinetic studies, computational modeling, and trapping experiments to provide a comprehensive mechanistic picture of the chemical transformations of this compound.

Applications of 3 Chloro 5 Nitrobenzoyl Chloride in Complex Molecular Synthesis

Role as a Key Intermediate in Multi-Step Organic Transformations

3-Chloro-5-nitrobenzoyl chloride serves as a pivotal intermediate in numerous multi-step synthetic sequences. Its acyl chloride functionality provides a reactive handle for the introduction of the 3-chloro-5-nitrobenzoyl moiety into a larger molecule. This is often a critical step in the construction of complex pharmaceuticals and other functional organic materials.

The strategic placement of the chloro and nitro groups on the aromatic ring influences the reactivity and regioselectivity of subsequent reactions. The electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution, while also directing incoming nucleophiles to specific positions. This controlled reactivity is essential for building intricate molecular frameworks with high precision.

For instance, the related 3-nitrobenzoyl chloride is synthesized by reacting 3-nitrobenzoic acid with thionyl chloride. This resulting acid chloride can then participate in further reactions, such as reaction with 3-hydroxyanthranilic acid in the presence of pyridine (B92270) to form 3-hydroxy-2-(3-nitrobenzeneamido)benzoic acid. This highlights the role of such benzoyl chlorides as key intermediates in linking different molecular fragments. The presence of the chloro group in this compound adds another layer of synthetic utility, allowing for cross-coupling reactions or nucleophilic aromatic substitution at a later stage in the synthesis.

Synthesis of Nitrogen-Containing Heterocyclic Compounds (e.g., Oxadiazoles)

Nitrogen-containing heterocycles are a prominent class of compounds in medicinal chemistry and materials science. This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems, most notably oxadiazoles.

Oxadiazoles are typically synthesized through the cyclization of O-acylamidoximes, which can be formed from the reaction of an amidoxime (B1450833) with a carboxylic acid chloride like this compound. rsc.org The general strategy involves the condensation of the benzoyl chloride with an amidoxime, followed by a dehydration-cyclization step to furnish the 1,2,4-oxadiazole (B8745197) ring. This approach provides a straightforward route to 3,5-disubstituted 1,2,4-oxadiazoles, where one of the substituents is the 3-chloro-5-nitrophenyl group. rsc.org The versatility of this method allows for the generation of a diverse library of oxadiazole derivatives by varying the amidoxime starting material. A mild and efficient method for the synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles utilizes an intramolecular cyclization with an oxidant, highlighting the diverse strategies available for forming these heterocyclic rings. rsc.org

The synthesis of nitrogen-containing heterocycles is a broad and active area of research. pitt.edunih.gov The incorporation of the 3-chloro-5-nitrophenyl moiety can impart specific electronic and steric properties to the resulting heterocyclic compound, influencing its biological activity or material properties. nih.gov

Construction of Substituted Benzoyl Derivatives

The acyl chloride group of this compound is a highly reactive functional group that readily undergoes nucleophilic acyl substitution. This reactivity is exploited in the synthesis of a wide array of substituted benzoyl derivatives.

Benzoylthiourea (B1224501) Derivatives and Structural Diversity

Benzoylthiourea derivatives are a class of compounds known for their diverse biological activities. researchgate.netnih.govnih.gov The synthesis of these derivatives often involves the reaction of a benzoyl isothiocyanate with a primary amine. This compound can be a precursor to the corresponding benzoyl isothiocyanate.

The general synthetic route involves the reaction of the benzoyl chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate or potassium thiocyanate, to generate the benzoyl isothiocyanate in situ. nih.govuzh.ch This reactive intermediate is then immediately treated with a desired amine to yield the N-benzoyl-N'-substituted thiourea. This modular approach allows for the creation of a vast library of benzoylthiourea derivatives with significant structural diversity by simply varying the amine component. researchgate.netnih.govnih.gov The presence of the chloro and nitro substituents on the benzoyl ring of the final product can significantly influence its biological profile. nih.gov

| Amine Component | Resulting Benzoylthiourea Derivative |

| Primary Aromatic Amine | N-(3-Chloro-5-nitrobenzoyl)-N'-(aryl)thiourea |

| Primary Aliphatic Amine | N-(3-Chloro-5-nitrobenzoyl)-N'-(alkyl)thiourea |

| Diamine | Bis-[N'-(3-Chloro-5-nitrobenzoyl)thioureido]alkane/arene |

Indolizine (B1195054) and Pyrazole (B372694) Architectures

While direct synthesis of indolizine and pyrazole architectures using this compound is less commonly reported, its derivatives can serve as precursors. For example, a substituted benzoyl chloride can be used to acylate a suitable nitrogen-containing heterocycle, which can then undergo further transformations to construct indolizine or pyrazole rings. The fundamental reactivity of the acyl chloride allows for its incorporation into various synthetic pathways leading to these important heterocyclic systems.

Other Advanced Benzoyl-Functionalized Molecules

The reactivity of this compound extends to the synthesis of a multitude of other advanced benzoyl-functionalized molecules. It can react with a wide range of nucleophiles, including alcohols, phenols, and carbanions, to introduce the 3-chloro-5-nitrobenzoyl group.

For example, reaction with an alcohol or phenol (B47542) in the presence of a base will yield the corresponding ester. This esterification reaction is a fundamental transformation in organic synthesis and can be used to protect hydroxyl groups or to introduce the benzoyl moiety as part of a larger molecular design.

Furthermore, this compound can participate in Friedel-Crafts acylation reactions, although the deactivating effect of the nitro group makes this transformation more challenging compared to activated benzoyl chlorides. Under specific conditions, it can be used to acylate electron-rich aromatic or heterocyclic compounds.

Strategic Incorporation of Halogen and Nitro Functionalities into Target Molecules

A key feature of this compound is its ability to strategically introduce both a halogen (chlorine) and a nitro group into a target molecule in a single step. These functional groups serve as valuable handles for further synthetic manipulations, allowing for the construction of even more complex structures.

The chlorine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. This allows for the attachment of various aryl, alkyl, and alkynyl groups at the 3-position of the benzoyl moiety. Additionally, the chlorine atom can be a site for nucleophilic aromatic substitution, enabling the introduction of other functional groups. The incorporation of halogens into drug molecules is a common strategy to enhance their pharmacological properties. sciforum.net

The nitro group, on the other hand, can be readily reduced to an amino group. This amino group can then be further functionalized in numerous ways, such as through diazotization followed by substitution, acylation, or alkylation. This transformation opens up a vast array of possibilities for modifying the electronic and steric properties of the molecule. The reduction of a nitro group is a key step in many synthetic sequences, providing access to anilines and their derivatives.

The strategic placement of these two functional groups on the benzoyl ring, combined with the reactivity of the acyl chloride, makes this compound a highly valuable and versatile building block in the synthesis of complex and functionally diverse organic molecules. nih.gov

| Functional Group | Potential Transformations |

| Chlorine | Suzuki, Heck, Sonogashira couplings, Nucleophilic Aromatic Substitution |

| Nitro Group | Reduction to an amino group, which can then undergo diazotization, acylation, alkylation, etc. |

Generation of Acyl Radicals via Photoredox Catalysis

The generation of acyl radicals from stable precursors under mild conditions is a significant challenge in organic synthesis. Visible-light photoredox catalysis has emerged as a powerful strategy to access these reactive intermediates from various starting materials, including acyl chlorides. nih.govnih.gov While specific research focusing exclusively on this compound is limited, the principles of acyl radical generation from aroyl chlorides via photoredox catalysis can be applied to understand its reactivity. The presence of electron-withdrawing groups, such as the chloro and nitro groups on the benzoyl chloride ring, is expected to influence its reduction potential and subsequent radical generation.

In a typical photoredox cycle for acyl radical generation from an aroyl chloride, a photocatalyst, upon excitation by visible light, reduces the aroyl chloride through a single-electron transfer (SET) process. This reduction leads to the formation of a radical anion, which then expels a chloride ion to generate the corresponding acyl radical. mdpi.com This acyl radical can then participate in various synthetic transformations, such as additions to alkenes and alkynes, or cross-coupling reactions.

For instance, studies on benzoyl chloride have shown that under blue-light irradiation, an iridium-based photocatalyst can effectively reduce the benzoyl chloride to its acyl radical. mdpi.com This radical can then be trapped by unactivated C=C bonds to form new carbon-carbon bonds, leading to the synthesis of complex heterocyclic structures. mdpi.com The efficiency of this process can be influenced by the choice of photocatalyst, solvent, and any additives present in the reaction mixture.

A general mechanism for the photoredox-catalyzed generation of an acyl radical from an aroyl chloride is depicted below:

Photoexcitation: The photocatalyst (PC) absorbs visible light and is excited to a higher energy state (PC*).

Single-Electron Transfer (SET): The excited photocatalyst (PC*) transfers an electron to the aroyl chloride (ArCOCl), forming a radical anion (ArCOCl•−).

Fragmentation: The radical anion undergoes fragmentation, eliminating a chloride ion (Cl−) to generate the acyl radical (ArCO•).

Catalyst Regeneration: The oxidized photocatalyst (PC+) is reduced back to its ground state by a sacrificial electron donor, completing the catalytic cycle.

The reactivity of the generated acyl radical is a key aspect of its synthetic utility. Acyl radicals are known to participate in a variety of reactions, including:

Giese-type additions: Addition to electron-deficient alkenes. unipd.it

Minisci-type reactions: Acylation of heteroaromatic compounds.

Cross-coupling reactions: Formation of ketones and other carbonyl compounds.

The specific application of this compound in photoredox-generated acyl radical chemistry would likely leverage the electronic properties imparted by the chloro and nitro substituents. These electron-withdrawing groups could potentially facilitate the initial reduction step, making the formation of the acyl radical more favorable compared to unsubstituted benzoyl chloride. However, they may also influence the reactivity of the resulting acyl radical in subsequent steps.

Below is a table summarizing the general components and conditions involved in the photoredox generation of acyl radicals from aroyl chlorides, which would be applicable to this compound.

| Component | Role | Example(s) |

| Aroyl Chloride | Acyl Radical Precursor | Benzoyl chloride, 4-Methoxybenzoyl chloride |

| Photocatalyst | Light-absorbing species that initiates the redox cycle | fac-[Ir(ppy)₃], Ru(bpy)₃Cl₂ |

| Light Source | Provides energy for photocatalyst excitation | Blue LEDs, White LEDs |

| Solvent | Dissolves reactants and facilitates the reaction | Dichloromethane (DCM), Dimethylformamide (DMF) |

| Sacrificial Agent | Regenerates the photocatalyst (in oxidative quenching cycles) | Triethylamine (TEA), Hantzsch ester |

| Radical Acceptor | Reacts with the generated acyl radical | Alkenes, Alkynes, Heteroarenes |

It is important to note that while the general principles are well-established for aroyl chlorides, the specific reaction conditions and outcomes for this compound would need to be determined experimentally. unipd.itresearchgate.net The interplay of the substituents on the aromatic ring can have a significant impact on the reaction's efficiency and selectivity. unipd.it

Advanced Spectroscopic Analysis in the Context of 3 Chloro 5 Nitrobenzoyl Chloride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of chemical analysis, capable of providing a wealth of information about the structure and environment of atomic nuclei. In the context of 3-Chloro-5-nitrobenzoyl chloride research, various NMR techniques are indispensable for characterizing its derivatives and understanding their formation.

¹H and ¹³C NMR for Structural Elucidation of Derivatives

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural elucidation of organic molecules. When this compound reacts to form derivatives, such as esters or amides, ¹H and ¹³C NMR are routinely used to confirm the successful transformation and to characterize the new products.

The ¹H NMR spectrum of a derivative would show characteristic signals for the aromatic protons on the benzene (B151609) ring. Due to the substitution pattern, three distinct aromatic proton signals are expected. The chemical shifts and coupling patterns of these protons provide definitive evidence for the 1,3,5-substitution. For instance, the proton at the C2 position would typically appear as a triplet, coupling with the protons at C4 and C6. The protons at C4 and C6 would also show distinct multiplicities.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum would display signals for each unique carbon atom in the derivative. The carbonyl carbon of the newly formed ester or amide group would have a characteristic chemical shift in the range of 160-180 ppm. The carbons of the aromatic ring would also show distinct signals, with their chemical shifts influenced by the electron-withdrawing effects of the chloro and nitro groups.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Derivatives of this compound

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Aromatic C-H | 7.5 - 8.5 |

| ¹³C | Carbonyl (C=O) | 160 - 180 |

| ¹³C | Aromatic C-Cl | 130 - 140 |

| ¹³C | Aromatic C-NO₂ | 145 - 155 |

| ¹³C | Aromatic C-H | 120 - 135 |

Note: The exact chemical shifts can vary depending on the specific derivative and the solvent used for analysis.

³¹P NMR for Mechanistic Studies of Phosphorus-Containing Adducts

While direct studies involving ³¹P NMR for mechanistic investigations of phosphorus-containing adducts of this compound are not extensively reported in publicly available literature, the principles of this technique are highly relevant. In reactions where this compound is treated with phosphorus-based nucleophiles, such as phosphines or phosphites, ³¹P NMR would be a powerful tool to monitor the reaction progress and identify intermediates.

The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, including its oxidation state, coordination number, and the nature of the substituents. By observing changes in the ³¹P NMR spectrum over the course of a reaction, researchers could track the consumption of the starting phosphorus reagent and the formation of new phosphorus-containing species. This would allow for the identification of key intermediates, such as phosphonium (B103445) salts or other adducts, providing crucial evidence for the proposed reaction mechanism.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

For more complex derivatives of this compound, particularly those containing stereocenters or exhibiting restricted bond rotation, advanced NMR techniques are essential for a complete structural and conformational analysis. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine the spatial proximity of protons within a molecule. This information is critical for establishing the relative stereochemistry of chiral centers and for defining the preferred conformation of the molecule in solution.

Furthermore, variable temperature NMR studies can provide insights into dynamic processes, such as bond rotations. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals, which can be used to calculate the energy barriers associated with these dynamic processes.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.

In the analysis of this compound and its derivatives, IR spectroscopy would clearly show the presence of the carbonyl group (C=O) of the benzoyl chloride or its derivative as a strong absorption band typically in the region of 1750-1800 cm⁻¹ for the acid chloride and 1700-1750 cm⁻¹ for esters and amides. The characteristic asymmetric and symmetric stretching vibrations of the nitro group (NO₂) would also be readily identifiable as two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-Cl stretching vibration would appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric stretching of the nitro group and the vibrations of the aromatic ring are often strong in the Raman spectrum. By analyzing the vibrational data from both IR and Raman spectroscopy, a more complete picture of the functional groups present in the molecule can be obtained.

Table 2: Key Infrared Absorption Frequencies for this compound and its Derivatives

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| C=O (Acid Chloride) | Stretch | 1750 - 1800 |

| C=O (Ester/Amide) | Stretch | 1700 - 1750 |

| NO₂ | Asymmetric Stretch | 1520 - 1560 |

| NO₂ | Symmetric Stretch | 1340 - 1370 |

| C-Cl | Stretch | 600 - 800 |

| Aromatic C-H | Stretch | 3000 - 3100 |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for obtaining information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule. For derivatives of this compound, obtaining an accurate mass is crucial for confirming the identity of the synthesized compound.

By comparing the experimentally determined accurate mass with the theoretical mass calculated for a proposed molecular formula, it is possible to confirm the elemental composition with a high degree of confidence. This is particularly important when distinguishing between compounds with the same nominal mass but different elemental formulas. The high resolving power of HRMS also allows for the separation of ions with very similar mass-to-charge ratios, which can be critical in the analysis of complex mixtures.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem MS (MS/MS) for Fragmentation Pathway Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of polar and thermally labile molecules. While benzoyl chlorides can be reactive, ESI-MS, coupled with a suitable solvent system, can be employed to generate protonated molecules ([M+H]⁺) or adducts with solvent molecules. Tandem mass spectrometry (MS/MS) of the selected precursor ion would then provide valuable information about its fragmentation pathways, aiding in structural elucidation.

In the case of this compound, the high electronegativity of the chlorine and nitro groups would influence the fragmentation pattern. While direct ESI-MS/MS data for this specific compound is scarce, insights can be drawn from studies on other benzoyl chloride derivatives. nih.govchromatographyonline.comnih.gov Derivatization with benzoyl chloride is a common strategy in metabolomics to enhance the ionization efficiency and chromatographic retention of polar analytes, and the fragmentation of the benzoyl group itself is well-characterized. nih.govchromatographyonline.com

A common fragmentation pathway for benzoylated compounds involves the characteristic loss of the benzoyl group, which would appear as a prominent ion at m/z 105 in the MS/MS spectrum. nih.gov For this compound, other expected fragmentation patterns would involve the loss of the nitro group (NO₂) or the chlorine atom (Cl).

Table 1: Predicted ESI-MS and MS/MS Fragmentation Data for this compound

| Precursor Ion (Predicted) | Fragmentation | Product Ion (Predicted m/z) |

| [M+H]⁺ | Loss of HCl | [M-Cl]⁺ |

| [M+H]⁺ | Loss of NO₂ | [M-NO₂]⁺ |

| [M+H]⁺ | Loss of CO | [M-CO+H]⁺ |

| [M+H]⁺ | Loss of the benzoyl moiety | [C₆H₃ClNO₂]⁺ |

This table is predictive and based on the fragmentation patterns of similar compounds.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the chemical and physical properties of a compound.

Based on these related structures, it can be predicted that the this compound molecule would be largely planar, with the carbonyl group, benzene ring, and nitro group lying in approximately the same plane. The chlorine atom would also be situated in this plane. The crystal packing would likely be influenced by a combination of dipole-dipole interactions, arising from the polar C-Cl, C=O, and C-NO₂ bonds, as well as potential π-π stacking interactions between the aromatic rings of adjacent molecules.

Table 2: Predicted Crystallographic Parameters for this compound (by Analogy)

| Parameter | Predicted Value/System | Basis for Prediction |

| Crystal System | Monoclinic or Orthorhombic | Common for substituted benzenes |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Common for achiral molecules |

| Key Bond Lengths | C-Cl ~1.74 Å, C=O ~1.19 Å, C-N ~1.48 Å | Based on related structures |

| Intermolecular Interactions | Dipole-dipole, π-π stacking | Presence of polar groups and aromatic ring |

This table is predictive and based on crystallographic data of analogous compounds.

UV-Vis Spectroscopy for Kinetic Studies and Electronic Transitions

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions in molecules and for monitoring the kinetics of chemical reactions. For aromatic compounds like this compound, the absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to be influenced by the electronic effects of its substituents. A study on substituted benzoyl chlorides has shown that the primary absorption band (B-band) is similar to that of corresponding benzaldehydes and acetophenones. cdnsciencepub.comcdnsciencepub.comresearchgate.net The nitro group (-NO₂) is a strong chromophore and an electron-withdrawing group, which typically causes a red-shift (bathochromic shift) of the absorption maxima to longer wavelengths. The chlorine atom, being a weaker deactivating group, would have a less pronounced effect.

The spectrum of this compound would likely exhibit characteristic absorption bands corresponding to π → π* transitions within the benzene ring and n → π* transitions associated with the carbonyl and nitro groups.

UV-Vis spectroscopy is also a powerful technique for kinetic studies. The reaction of benzoyl chlorides with various nucleophiles can be monitored by observing the change in absorbance at a specific wavelength over time. researchgate.net For example, the rate of hydrolysis or alcoholysis of this compound could be determined by following the disappearance of the reactant's absorption band or the appearance of the product's absorption band.

Table 3: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent (by Analogy)

| Electronic Transition | Predicted Wavelength Range (nm) | Associated Functional Group |

| π → π* (B-band) | 250 - 280 | Substituted Benzene Ring |

| n → π | 300 - 340 | Nitro Group (NO₂) |

| n → π | ~280 - 300 | Carbonyl Group (C=O) |

This table is predictive and based on the UV-Vis spectra of related nitroaromatic and benzoyl chloride compounds. The exact wavelengths are solvent-dependent.

Future Research Directions and Emerging Trends in Substituted Benzoyl Chloride Chemistry

Development of Novel and More Efficient Synthetic Pathways for 3-Chloro-5-nitrobenzoyl Chloride

The traditional synthesis of this compound typically involves the chlorination of 3-chloro-5-nitrobenzoic acid. A common method utilizes thionyl chloride (SOCl₂) as the chlorinating agent. For instance, 3-nitrobenzoic acid can be refluxed with thionyl chloride to produce 3-nitrobenzoyl chloride. This process, while effective, often requires elevated temperatures and can generate stoichiometric amounts of byproducts.

Future research is focused on developing greener and more efficient alternatives. This includes the exploration of novel chlorinating agents that are less hazardous and produce fewer waste streams. Additionally, catalytic methods that can facilitate the conversion of the carboxylic acid to the acid chloride under milder conditions are highly sought after. One area of interest is the direct chlorination of the corresponding benzaldehydes. google.com While this approach has been successful for various substituted benzoyl chlorides, achieving high selectivity and yield for compounds with sensitive functional groups like the nitro group in 3-chloro-5-nitrobenzaldehyde (B1357114) remains a challenge. google.comnih.gov

Exploration of Unprecedented Reactivity Patterns and Selectivity Control

The reactivity of this compound is largely dictated by the electrophilic nature of the acyl chloride group and the electronic effects of the chloro and nitro substituents on the aromatic ring. Future research will delve deeper into understanding and exploiting these properties to achieve unprecedented levels of selectivity in its reactions.

One area of active investigation is regioselective benzoylation. nih.govnih.gov In molecules with multiple reactive sites, controlling which site is acylated by this compound is crucial. nih.govnih.gov Researchers are exploring the influence of solvents, temperature, and catalysts to direct the reaction to a specific functional group, thereby avoiding the need for protecting groups and simplifying synthetic sequences. nih.govnih.gov For example, studies on the benzoylation of polyols have shown that subtle changes in reaction conditions can significantly alter the regioselectivity of the acylation. nih.govnih.gov

Furthermore, the exploration of novel reaction partners for this compound will open up new avenues for the synthesis of complex molecules. This includes its use in cross-coupling reactions, multicomponent reactions, and reactions with organometallic reagents to form new carbon-carbon and carbon-heteroatom bonds. nih.gov Understanding the interplay between the steric and electronic factors of both the benzoyl chloride and the substrate will be key to unlocking new synthetic possibilities. nih.govnih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing. The integration of the synthesis and reactions of this compound with flow chemistry platforms offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless integration with downstream processing.

Flow reactors can enable the use of hazardous reagents and reactive intermediates with greater control, minimizing the risks associated with their handling on a large scale. For the synthesis of this compound, a flow process could allow for the rapid and efficient reaction of 3-chloro-5-nitrobenzoic acid with a chlorinating agent, with the product being immediately used in a subsequent reaction step.

Automated synthesis platforms, which combine robotics with flow chemistry, can further accelerate the discovery and optimization of new reactions involving this compound. These platforms can perform a large number of experiments in a short period, systematically varying reaction parameters to identify optimal conditions. This high-throughput screening approach will be invaluable for exploring the vast reaction space of this versatile building block.

Advanced Catalysis in Functionalization and Derivatization Reactions

Catalysis is at the heart of modern organic synthesis, and its application to the functionalization and derivatization of this compound is a major area of future research. The development of advanced catalysts can lead to more efficient, selective, and environmentally friendly transformations.

One promising area is the use of heterogeneous catalysts, such as zirconia-based materials, which can be easily separated from the reaction mixture and reused, contributing to more sustainable processes. researchgate.net These catalysts can be employed in a variety of reactions, including esterifications, amidations, and Friedel-Crafts acylations.

Furthermore, the development of novel homogeneous catalysts, including organocatalysts and metal complexes, will continue to push the boundaries of what is possible. For instance, chiral catalysts can be used to control the stereoselectivity of reactions involving this compound, leading to the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries. The strategic use of catalysts can also enable the activation of otherwise unreactive bonds, allowing for the introduction of new functional groups onto the benzoyl chloride scaffold.

Computational Design of New Reactions and Catalytic Systems

The synergy between computational chemistry and experimental work is becoming increasingly important in modern chemical research. Computational modeling provides powerful tools to predict the reactivity of molecules like this compound and to design new catalysts and reaction pathways.

Density functional theory (DFT) calculations can be used to study the electronic structure and reaction mechanisms of reactions involving this compound. This can provide valuable insights into the factors that control reactivity and selectivity, guiding the design of more efficient synthetic strategies. For example, computational studies can help in understanding the binding of substrates to a catalyst's active site, facilitating the development of catalysts with improved performance. researchgate.net

Molecular docking studies can predict the binding affinity and orientation of molecules, which is particularly relevant in the design of biologically active compounds derived from this compound. nih.gov By simulating the interaction of potential drug candidates with their biological targets, researchers can prioritize the synthesis of compounds with the highest probability of success. This in silico approach can significantly reduce the time and resources required for drug discovery.

Contributions to Sustainable Chemical Manufacturing and Waste Reduction

The principles of green chemistry are increasingly guiding the development of new chemical processes. Future research on this compound will be strongly focused on its contribution to sustainable chemical manufacturing and waste reduction.

This involves a holistic approach that considers the entire lifecycle of the chemical, from its synthesis to its use in downstream applications. Key areas of focus include:

Atom Economy: Designing reactions that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste.

Use of Renewable Feedstocks: Exploring the possibility of synthesizing this compound or its precursors from renewable resources.

Waste Valorization: Developing methods to convert byproducts and waste streams from the synthesis and reactions of this compound into valuable products.

Circular Economy Principles: Integrating the production and use of this compound into a circular economy model where resources are reused and recycled, minimizing the environmental footprint. undp.org This includes designing products that are easier to recycle and phasing out the use of harmful chemicals. undp.org

By embracing these principles, the chemical industry can ensure that the continued use of valuable building blocks like this compound is compatible with the long-term health of the planet.

Q & A

Q. Regulatory Compliance :

- OSHA Standards : Follow 29 CFR 1910.1200 for hazard communication .

- Waste Disposal : Label containers as “Corrosive, Toxic” and consult EPA guidelines for halogenated waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.